Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate
CAS No.: 57678-00-9
Cat. No.: VC17983763
Molecular Formula: C32H20F50NO6P
Molecular Weight: 1495.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57678-00-9 |
|---|---|
| Molecular Formula | C32H20F50NO6P |
| Molecular Weight | 1495.4 g/mol |
| IUPAC Name | bis(2-hydroxyethyl)azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate |
| Standard InChI | InChI=1S/C28H9F50O4P.C4H11NO2/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;6-3-1-5-2-4-7/h1-4H2,(H,79,80);5-7H,1-4H2 |
| Standard InChI Key | YOGVMPHDBJJLTR-UHFFFAOYSA-N |
| Canonical SMILES | C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Introduction
Chemical Structure and Composition
Cationic Component
The bis(2-hydroxyethyl)ammonium cation consists of a central ammonium ion () bonded to two 2-hydroxyethyl groups (). This structure confers hydrophilicity and hydrogen-bonding capacity, which are critical for solubility in polar solvents and interactions with anionic species . The hydroxyl groups may also participate in coordination chemistry, as seen in analogous protic ionic liquids .
Anionic Component
The anion, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate, features two perfluorinated tetradecyl chains attached to a phosphate core. The "pentacosafluoro" descriptor denotes 25 fluorine atoms per chain, creating a densely fluorinated hydrophobic tail. This perfluorination imparts exceptional chemical inertness, thermal stability, and low surface energy .
Table 1: Key Molecular Identifiers
Synthesis and Characterization
Analytical Confirmation
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NMR Spectroscopy: and NMR spectra would confirm the presence of hydroxyethyl groups and fluorinated chains .
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FT-IR: Peaks at 1200–1100 cm (P=O stretching) and 1150–1250 cm (C–F vibrations) are expected .
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Thermogravimetric Analysis (TGA): The compound likely exhibits high thermal stability (>300°C) due to the robust C–F bonds .
Physicochemical Properties
Thermal Stability
Fluorinated compounds generally display superior thermal resistance. The decomposition temperature () is anticipated to exceed 300°C, as observed in related 2-hydroxyethylammonium ionic liquids .
Solubility and Phase Behavior
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Hydrophobicity: The perfluorinated chains render the compound insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane) .
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Melting Point: Ionic liquids with bulky fluorinated anions often exhibit low melting points (<100°C) , though this remains unverified for this specific compound.
Surface Activity
The amphiphilic structure suggests surfactant behavior, with potential for ultra-low surface tension (<20 mN/m) . Comparable fluorinated phosphates are used in firefighting foams and coatings .
Table 2: Comparative Properties with Non-Fluorinated Analogs
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